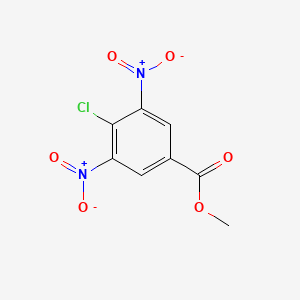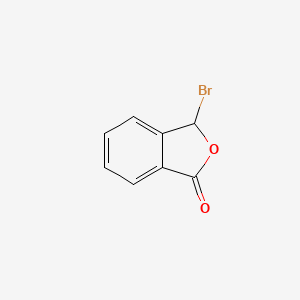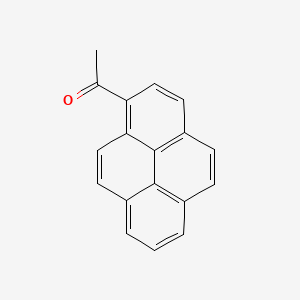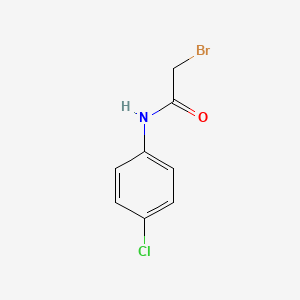
2-ブロモ-N-(4-クロロフェニル)アセトアミド
概要
説明
2-Bromo-n-(4-chlorophenyl)acetamide is a useful research compound. Its molecular formula is C8H7BrClNO and its molecular weight is 248.5 g/mol. The purity is usually 95%.
The exact mass of the compound 2-Bromo-n-(4-chlorophenyl)acetamide is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 481. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality 2-Bromo-n-(4-chlorophenyl)acetamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-Bromo-n-(4-chlorophenyl)acetamide including the price, delivery time, and more detailed information at info@benchchem.com.
科学的研究の応用
医薬品中間体
この化合物は、さまざまな医薬品の合成における中間体として役立ちます。 そのハロゲン化された構造は、特に医薬品化学における複雑な分子の構築に役立ち、薬理フォアを導入したり、分子フレームワークを修飾して薬効を高めたりするために使用できます .
材料科学
材料科学では、2-ブロモ-N-(4-クロロフェニル)アセトアミドは、材料の表面特性を変更するために使用できます。 他の有機化合物との反応性により、腐食に対する抵抗性の向上や生体適合性の向上など、材料に所望の特性を与えることができる特殊なコーティングを作成できます .
化学合成
この化合物は、幅広い有機分子の作成のためのビルディングブロックとして化学合成で使用されます。 その臭素原子と塩素原子は、複雑な有機構造の構築の基本となる、置換反応とカップリング反応のための汎用性の高い試薬にします .
クロマトグラフィー
クロマトグラフィーアプリケーションでは、2-ブロモ-N-(4-クロロフェニル)アセトアミドを標準または参照化合物として使用できます。 その独特の化学構造により、簡単に識別および定量化できるため、分析化学における複雑な混合物の分析に不可欠です .
分析研究
その独自の分子シグネチャにより、この化合物は分析研究、特に質量分析法とNMR分光法で役立ちます。 定量分析の内部標準または較正点として役立ちます .
抗酸化活性研究
最近の研究では、関連するハロゲン化アセトアミドの抗酸化特性が調査されています。 2-ブロモ-N-(4-クロロフェニル)アセトアミドに関する特定の研究は限られていますが、その構造アナログはフリーラジカルを捕捉する可能性を示しており、酸化ストレス関連の状態の研究における可能性のある用途が示唆されています .
分子ドッキング研究
2-ブロモ-N-(4-クロロフェニル)アセトアミド:とその誘導体は、分子ドッキングなどの計算研究で使用して、化合物が生物学的標的にどのように相互作用するかを予測できます。 これは、創薬と分子レベルでの作用機序の理解にとって重要です .
有機エレクトロニクス
ハロゲン化有機化合物は、有機電子デバイスでの使用が検討されています。 2-ブロモ-N-(4-クロロフェニル)アセトアミドの電子特性は、有機半導体、発光ダイオード(LED)、または太陽電池の開発に役立つ可能性があります .
Safety and Hazards
生化学分析
Biochemical Properties
2-Bromo-n-(4-chlorophenyl)acetamide plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been observed to inhibit certain enzymes involved in metabolic pathways, thereby affecting the overall biochemical processes within the cell. The nature of these interactions often involves the binding of 2-Bromo-n-(4-chlorophenyl)acetamide to the active sites of enzymes, leading to inhibition or modulation of their activity .
Cellular Effects
The effects of 2-Bromo-n-(4-chlorophenyl)acetamide on cellular processes are profound. It influences cell function by altering cell signaling pathways, gene expression, and cellular metabolism. Studies have shown that 2-Bromo-n-(4-chlorophenyl)acetamide can induce apoptosis in certain cancer cell lines by modulating the expression of pro-apoptotic and anti-apoptotic genes . Additionally, it affects cellular metabolism by inhibiting key metabolic enzymes, leading to altered metabolic flux and energy production .
Molecular Mechanism
At the molecular level, 2-Bromo-n-(4-chlorophenyl)acetamide exerts its effects through various mechanisms. It binds to specific biomolecules, leading to enzyme inhibition or activation. For example, it has been shown to inhibit the activity of certain kinases, which are crucial for cell signaling and proliferation . This inhibition results in the downregulation of downstream signaling pathways, ultimately affecting cellular functions such as growth and differentiation .
Temporal Effects in Laboratory Settings
The temporal effects of 2-Bromo-n-(4-chlorophenyl)acetamide in laboratory settings are influenced by its stability and degradation over time. In vitro studies have demonstrated that the compound remains stable under controlled conditions for extended periods, allowing for prolonged experimental observations . In vivo studies have indicated that the compound may undergo metabolic degradation, leading to reduced efficacy over time . Long-term exposure to 2-Bromo-n-(4-chlorophenyl)acetamide has also been associated with changes in cellular function, including altered gene expression and metabolic activity .
Dosage Effects in Animal Models
The effects of 2-Bromo-n-(4-chlorophenyl)acetamide vary with different dosages in animal models. Low doses of the compound have been shown to exert therapeutic effects without significant toxicity . Higher doses can lead to adverse effects, including hepatotoxicity and nephrotoxicity . Threshold effects have been observed, where a certain dosage level is required to achieve the desired therapeutic outcome . It is crucial to determine the optimal dosage to balance efficacy and safety in preclinical studies .
Metabolic Pathways
2-Bromo-n-(4-chlorophenyl)acetamide is involved in several metabolic pathways. It interacts with enzymes and cofactors that play a role in its metabolism and clearance from the body . The compound undergoes biotransformation through phase I and phase II metabolic reactions, leading to the formation of metabolites that are excreted via renal and hepatic routes . These metabolic pathways can influence the overall pharmacokinetics and pharmacodynamics of 2-Bromo-n-(4-chlorophenyl)acetamide .
Transport and Distribution
The transport and distribution of 2-Bromo-n-(4-chlorophenyl)acetamide within cells and tissues are mediated by specific transporters and binding proteins . The compound is taken up by cells through passive diffusion and active transport mechanisms . Once inside the cell, it can localize to various cellular compartments, including the cytoplasm and nucleus . The distribution of 2-Bromo-n-(4-chlorophenyl)acetamide within tissues is influenced by factors such as blood flow, tissue permeability, and binding affinity to cellular components .
特性
IUPAC Name |
2-bromo-N-(4-chlorophenyl)acetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7BrClNO/c9-5-8(12)11-7-3-1-6(10)2-4-7/h1-4H,5H2,(H,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YSTUPBOIUOUMHG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1NC(=O)CBr)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7BrClNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90968100 | |
| Record name | 2-Bromo-N-(4-chlorophenyl)acetamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90968100 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
248.50 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
5343-64-6 | |
| Record name | 5343-64-6 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=481 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 2-Bromo-N-(4-chlorophenyl)acetamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90968100 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
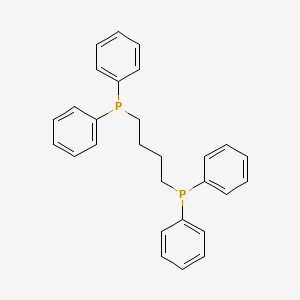
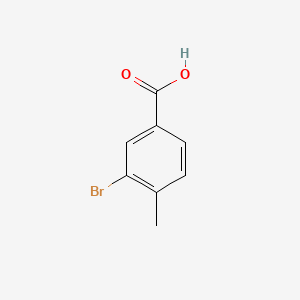
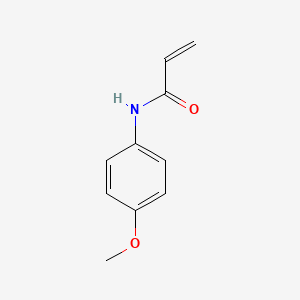

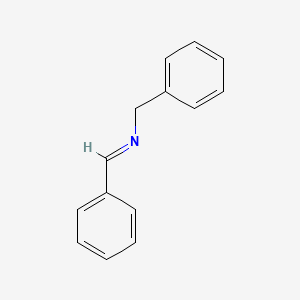
![1-[4-(Allyloxy)phenyl]ethanone](/img/structure/B1266428.png)
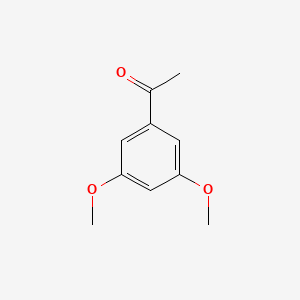
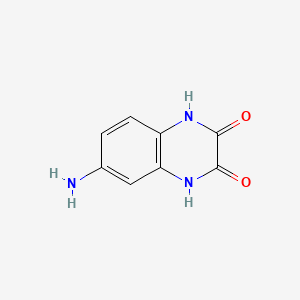


![Bicyclo[2.2.1]hept-5-ene-2-carboxamide](/img/structure/B1266433.png)
